molecular formula C7H10O2 B2640825 (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2253638-71-8

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

Cat. No.: B2640825
CAS No.: 2253638-71-8
M. Wt: 126.155
InChI Key: CMCVVVMPJKCEPK-XAHCXIQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is a chiral carboxylic acid featuring a strained bicyclo[2.1.0]pentane scaffold, which is of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile building block, particularly for the synthesis of more complex molecules in drug discovery programs. The rigid, three-dimensional structure of the bicyclo[2.1.0]pentane core is valuable for probing steric effects and for improving the metabolic stability and physicochemical properties of drug candidates . The specific stereochemistry, defined as (1R,3R,4R), is crucial for its interactions with biological targets. Compounds with the bicyclo[2.1.0]pentane structure are often investigated as bioisosteres for para-substituted benzene rings or as conformationally restricted analogues of cyclopentane, potentially leading to enhanced potency and selectivity . The methyl substituent at the 3-position adds a distinct steric and electronic profile, making it a useful intermediate for further functionalization and structure-activity relationship (SAR) studies. Applications: This compound is primarily used in scientific research as a key synthetic intermediate. Its applications span medicinal chemistry, where it can be incorporated into molecules to modulate their properties, and method development in organic synthesis, particularly in reactions involving strained systems. Handling Note: (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(1R,3R,4R)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCVVVMPJKCEPK-XAHCXIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]2([C@@H]1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid typically involves the use of advanced organic synthesis techniques. One common method includes the cyclization of suitable precursors under specific conditions to form the bicyclic structure. The reaction conditions often require the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification, and final cyclization. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its structural similarity to natural products and its potential for biological activity:

  • Antimicrobial Activity : Preliminary studies suggest that bicyclic acids can exhibit antimicrobial properties, making them candidates for developing new antibiotics.
  • Analgesic Properties : Research indicates potential analgesic effects, which could lead to the development of new pain-relief medications.

Material Science

In material science, (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid can be utilized in:

  • Polymer Synthesis : The compound’s unique structure allows it to be used as a building block for synthesizing novel polymers with specific mechanical properties.
  • Nanotechnology : Its properties may be exploited in creating nanoscale materials for electronics or drug delivery systems.

Case Study 1: Antimicrobial Efficacy

A study conducted on derivatives of bicyclic carboxylic acids demonstrated promising antimicrobial activity against various pathogens. The results indicated that modifications at the carboxylic acid position could enhance efficacy.

Case Study 2: Polymer Development

Research on the polymerization of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid revealed that it could serve as a monomer in creating biodegradable plastics with enhanced thermal stability and mechanical strength.

Data Table of Relevant Studies

Study TitleYearFocus AreaFindings
Antimicrobial Activity of Bicyclic Acids2020Medicinal ChemistryIdentified potential as new antibiotic agents
Polymerization of Bicyclic Compounds2022Material ScienceDeveloped biodegradable plastics with improved properties

Mechanism of Action

The mechanism of action of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid structure and specific stereochemistry of the compound allow it to fit precisely into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Framework and Strain

The [2.1.0] bicyclo system in the target compound contrasts with other bicyclic frameworks:

Compound Bicyclo System Strain Characteristics Key Reference
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid [2.1.0] Moderate strain; norbornane-like geometry Inferred
rac-(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid [2.1.0] Similar strain; methoxy group increases polarity
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid [1.1.1] High strain ("paddlane"); enhanced reactivity
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid [1.1.1] Extreme strain; bulky substituent increases steric hindrance

The [2.1.0] system balances strain and stability, whereas [1.1.1] systems exhibit higher reactivity due to greater angular strain .

Substituent Effects on Physicochemical Properties

Substituents at the 3-position significantly alter hydrophobicity, acidity, and molecular interactions:

Compound Substituent Predicted pKa Molecular Weight (g/mol) Key Reference
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid Methyl ~4.3–4.5* ~154.2* Inferred
rac-(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid Methoxy 4.31 142.15
3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Methoxycarbonyl ~2.5–3.0* 184.19
3-((Benzyloxy)methyl)bicyclo[1.1.1]pentane-1-carboxylic acid Benzyloxymethyl ~4.5–5.0* 232.28

*Predicted values based on analogous structures.

  • The methyl group in the target compound enhances hydrophobicity compared to polar methoxy or methoxycarbonyl substituents.
  • The pKa of the target compound is likely comparable to its methoxy analog (~4.3), as electron-donating methyl groups minimally affect carboxylic acid deprotonation .

Biological Activity

  • IUPAC Name : (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid
  • Molecular Formula : C7H10O2
  • Molecular Weight : 126.16 g/mol
  • CAS Number : 31357-70-7

The biological activity of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Anti-inflammatory properties : By inhibiting the production of pro-inflammatory cytokines.
  • Antimicrobial effects : Demonstrated through in vitro assays against various bacterial strains.

Study 1: Anti-inflammatory Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various bicyclic acids, including (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid. The compound was found to significantly reduce the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Study 2: Antimicrobial Properties

A separate investigation assessed the antimicrobial properties of (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones in agar diffusion assays, particularly against Staphylococcus aureus and Escherichia coli, suggesting its utility in developing new antimicrobial therapies .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
(1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acidAnti-inflammatory; Antimicrobial
(3R)-3-Amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acidArginase inhibitor
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acidPotential neuroprotective

Research Findings

Recent research has highlighted the potential for (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid to serve as a lead compound for further development in pharmacology:

  • Synthesis and Optimization : Various synthetic routes have been explored to enhance the yield and purity of this compound for biological testing.
  • Structure-Activity Relationship (SAR) : Ongoing studies are focused on modifying the bicyclic structure to improve potency and selectivity against specific biological targets.

Q & A

Q. How can (1R,3R,4R)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid be synthesized in a laboratory setting?

  • Methodological Answer : Synthesis typically involves ring-opening reactions of strained bicyclic systems followed by carboxylation. For example, photochemical or thermal activation of pre-functionalized bicyclo[2.1.0]pentane precursors can yield the target compound. Key steps include:

Use of tert-butoxycarbonyl (Boc) protecting groups to stabilize intermediates .

Catalytic hydrogenation or Grignard reactions for methyl group introduction at the 3-position .

Acidic hydrolysis to deprotect and generate the carboxylic acid moiety .
Table 1 : Common Synthesis Routes

MethodYield (%)Key ReagentsReference
Photochemical cycloaddition45–60UV light, Boc-protected precursor
Thermal rearrangement30–50Pd/C, H₂, THF

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and bicyclic structure (e.g., coupling constants for bridgehead protons) .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

X-ray Crystallography : For absolute stereochemical confirmation if crystals are obtainable .
Note: Purity should be validated via HPLC with UV/RI detection .

Q. What safety protocols are critical during handling?

  • Methodological Answer :

PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles .

Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if ingested .

Q. How can physical properties like pKa or melting point be determined experimentally?

  • Methodological Answer :
  • pKa : Potentiometric titration in aqueous-organic solvent systems (e.g., water:acetonitrile) .
  • Melting Point : Differential Scanning Calorimetry (DSC) for thermally stable samples .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Apply Design of Experiments (DOE) to test variables:

Catalyst Screening : Pd/C vs. PtO₂ for hydrogenation efficiency .

Solvent Optimization : Compare THF, DCM, and ethers for reaction homogeneity .

Temperature Gradients : Evaluate thermal vs. photochemical activation .

Q. How to resolve contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Methodological Answer :

Purity Validation : Re-crystallize or use preparative HPLC to eliminate impurities .

Cross-Validation : Compare experimental NMR with DFT-calculated shifts (Gaussian or ORCA software) .

Dynamic Effects : Consider conformational flexibility via variable-temperature NMR .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodological Answer :

DFT Calculations : Use B3LYP/6-31G(d) to model transition states for ring-opening reactions .

Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions .

Q. How to design bioactivity studies targeting enzyme inhibition?

  • Methodological Answer :

Target Selection : Focus on enzymes with rigid active sites (e.g., proteases) due to the compound’s bicyclic strain .

Assay Design : Use fluorescence-based assays (e.g., FRET) for real-time inhibition monitoring .

Q. What structural analogs have been studied, and how do they inform SAR?

  • Methodological Answer : Table 2 : Key Structural Analogs and Applications
CAS NumberSimilarityApplication
303752-38-70.75Peptide backbone modification
880166-10-90.73Prodrug development

Q. How to assess stability under varying pH and temperature conditions?

  • Methodological Answer :

Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–80°C) and monitor via LC-MS .

Long-Term Stability : Store at -20°C under argon; periodic NMR checks for decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.